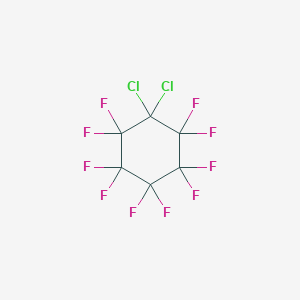
1,1-Dichloroperfluorocyclohexane
Descripción general
Descripción
1,1-Dichloroperfluorocyclohexane (C6Cl2F10) is a fluorinated organic compound that belongs to the family of perfluorocarbons. It is a colorless liquid with a boiling point of 160°C and a molecular weight of 406. It is widely used in scientific research due to its unique properties such as high solubility, low toxicity, and chemical stability.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloroperfluorocyclohexane is not fully understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to increase the fluidity of cell membranes and enhance the permeability of certain ions. It also has a high affinity for lipids and can accumulate in the fatty tissues of the body.
Biochemical and Physiological Effects:
1,1-Dichloroperfluorocyclohexane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the oxygen-carrying capacity of blood and improve tissue oxygenation. It has also been shown to reduce inflammation and promote tissue repair. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1-Dichloroperfluorocyclohexane in lab experiments include its high solubility, low toxicity, and chemical stability. It is also non-flammable and non-corrosive, making it safe to handle. However, its high boiling point can make it difficult to work with, and its high cost can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1,1-Dichloroperfluorocyclohexane. One area of research is the development of new synthesis methods to improve yield and reduce cost. Another area of research is the study of its potential as a therapeutic agent for various diseases, such as cancer and cardiovascular disease. In addition, there is a need for further research on its environmental impact and potential toxicity.
Aplicaciones Científicas De Investigación
1,1-Dichloroperfluorocyclohexane is widely used in scientific research due to its unique properties. It is used as a solvent for organic compounds, a surfactant in emulsion polymerization, and a heat transfer fluid in high-temperature applications. It is also used as a contrast agent in medical imaging due to its high solubility in blood and tissues. In addition, it is used as a model compound for studying the behavior of perfluorocarbons in the environment.
Propiedades
IUPAC Name |
1,1-dichloro-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F10/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXJTRBIHARLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(Cl)Cl)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloroperfluorocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



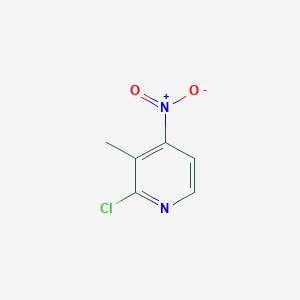
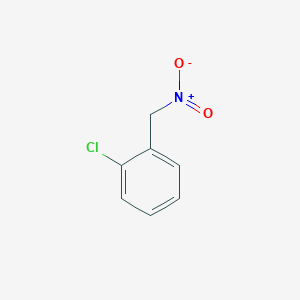
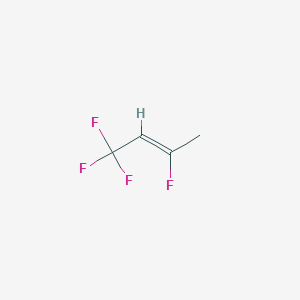
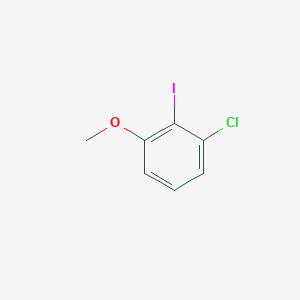
![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)
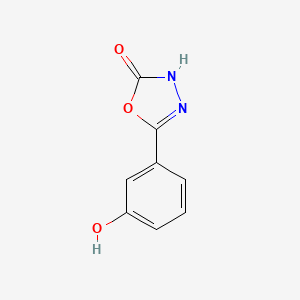
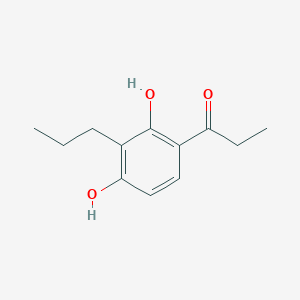
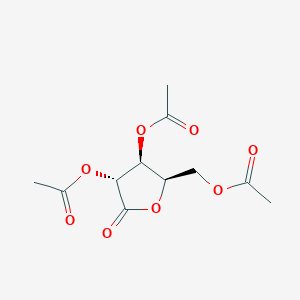
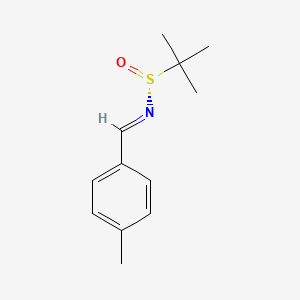
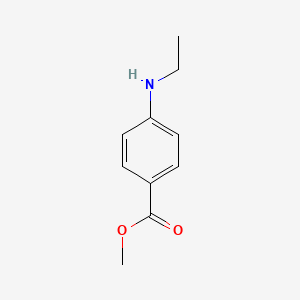
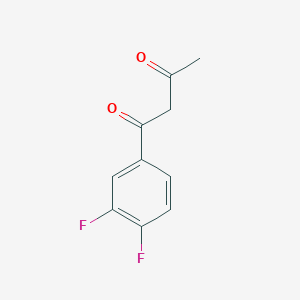
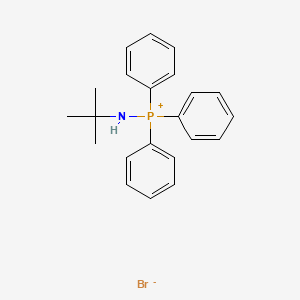
![4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate](/img/structure/B3043230.png)
